molecular formula C18H13N3O3S2 B2526521 N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896362-93-9

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No. B2526521
CAS RN: 896362-93-9
M. Wt: 383.44
InChI Key: SAWGLJHLJGNECP-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTB is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. In

Scientific Research Applications

Anticancer Potential

  • A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed and evaluated for their anticancer activity against various cancer cell lines. Certain derivatives exhibited significant anticancer activities, surpassing the reference drug etoposide in some instances (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

  • Thiazole derivatives have been synthesized and tested for antimicrobial activities. Some of these compounds demonstrated more potent effects than reference drugs against pathogenic strains, especially against Gram-positive bacterial strains (Bikobo et al., 2017).
  • Another study synthesized and evaluated thiazole derivatives for antimicrobial activities, showing sensitivity to both Gram-positive and Gram-negative bacteria. The study highlighted certain derivatives with high antimicrobial activity, marking them as promising for further studies (Sych et al., 2019).

Anticonvulsant Properties

  • Some heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized and tested for anticonvulsant activity. A few compounds showed protection against picrotoxin-induced convulsion, with one derivative demonstrating significant anticonvulsive effects (Farag et al., 2012).

Supramolecular Gelators

  • A study synthesized a series of N-(thiazol-2-yl) benzamide derivatives and investigated their gelation behavior. The study aimed to understand the role of methyl functionality and multiple non-covalent interactions on gelation behavior. It was found that certain amides displayed gelation behavior towards specific solvents, indicating potential applications in material sciences (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c1-26(23,24)16-5-3-2-4-14(16)17(22)21-18-20-15(11-25-18)13-8-6-12(10-19)7-9-13/h2-9,11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWGLJHLJGNECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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